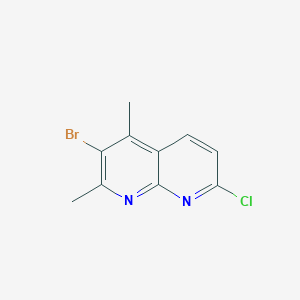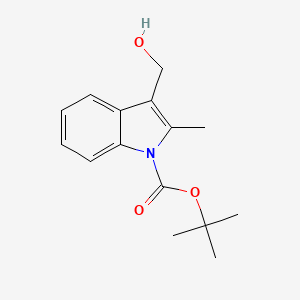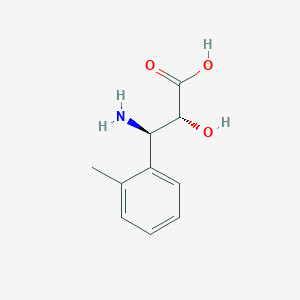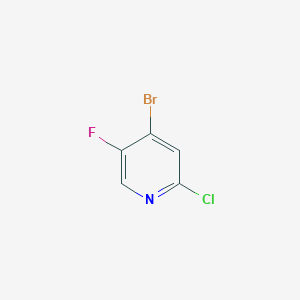
(1-(Pyrimidin-2-yl)piperidin-3-yl)methanamine
Overview
Description
“(1-(Pyrimidin-2-yl)piperidin-3-yl)methanamine” is a compound with the molecular formula C10H16N4 . It is related to a class of compounds that have shown high catalytic activity and productivity for the reduction of ketones and aldehydes .
Molecular Structure Analysis
The molecular structure of “(1-(Pyrimidin-2-yl)piperidin-3-yl)methanamine” involves a pyrimidine ring attached to a piperidine ring via a methanamine group . The exact 3D conformer and other structural details are not available in the sources I found.Physical And Chemical Properties Analysis
“(1-(Pyrimidin-2-yl)piperidin-3-yl)methanamine” has a molecular weight of 192.26 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. Its topological polar surface area is 55 Ų .Scientific Research Applications
Synthesis of Bioactive Molecules
Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as building blocks for creating a variety of pharmacologically active compounds. The versatility of “(1-(Pyrimidin-2-yl)piperidin-3-yl)methanamine” allows for the development of novel drugs with potential therapeutic effects .
Anticancer Research
Recent studies have shown that certain piperidine derivatives exhibit promising anticancer activities. They can be designed to target specific cancer cell lines, offering a pathway to develop new anticancer drugs. The pyrimidin-2-yl group in the compound may interact with cellular components to inhibit cancer cell growth .
Antimicrobial and Antifungal Applications
Piperidine derivatives are known for their antimicrobial and antifungal properties. They can be synthesized to combat a range of bacterial and fungal species, including specialized aquatic bacterial species, Gram-positive and Gram-negative bacteria .
Central Nervous System (CNS) Stimulants
The piperidine moiety is recognized for its CNS stimulant properties. It can be used in the design of drugs that target neurological pathways, potentially treating conditions such as depression, anxiety, and neurodegenerative diseases .
Anti-inflammatory Agents
Due to their structural flexibility, piperidine derivatives can be tailored to act as anti-inflammatory agents. They may be used to reduce inflammation in various medical conditions, thereby improving patient outcomes .
Pharmacokinetics and Drug Delivery
The structural features of piperidine derivatives, including “(1-(Pyrimidin-2-yl)piperidin-3-yl)methanamine”, make them suitable for studying pharmacokinetics and optimizing drug delivery systems. Their ability to cross biological barriers and reach target sites can be explored to enhance the efficacy of drugs .
properties
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10/h2,4-5,9H,1,3,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRGIRPTOHSFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyrimidin-2-yl)piperidin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)
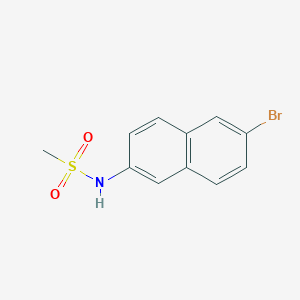
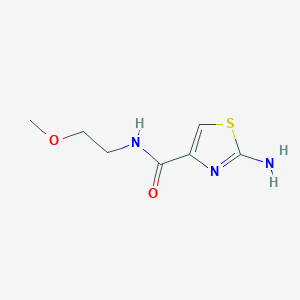
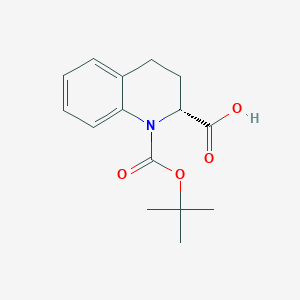
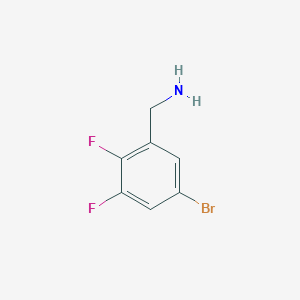

![(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1520504.png)
